molecular formula C19H15N5OS B10992236 1-methyl-3-phenyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide

1-methyl-3-phenyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B10992236
M. Wt: 361.4 g/mol
InChI Key: XVALJRQNAUPHSC-UHFFFAOYSA-N
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Description

1-methyl-3-phenyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as 1-methyl-3-phenylpyrazole-5-carboxylic acid with 2-aminopyridine and a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using reagents like alkyl halides or Grignard reagents.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Alkyl halides, Grignard reagents, polar aprotic solvents.

Major Products Formed

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

1-methyl-3-phenyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide can be compared with other similar compounds such as:

    Imatinib: A well-known kinase inhibitor used in the treatment of leukemia. Both compounds share structural similarities but differ in their specific targets and applications.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a similar core structure but different functional groups, leading to distinct biological activities.

Properties

Molecular Formula

C19H15N5OS

Molecular Weight

361.4 g/mol

IUPAC Name

2-methyl-5-phenyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H15N5OS/c1-24-17(11-15(23-24)13-7-3-2-4-8-13)18(25)22-19-21-16(12-26-19)14-9-5-6-10-20-14/h2-12H,1H3,(H,21,22,25)

InChI Key

XVALJRQNAUPHSC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

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